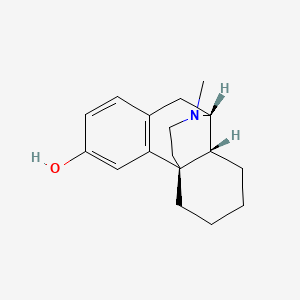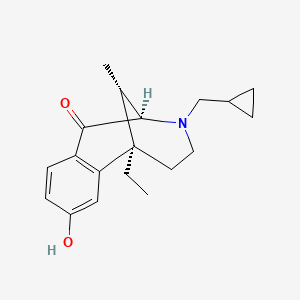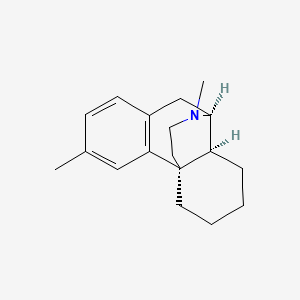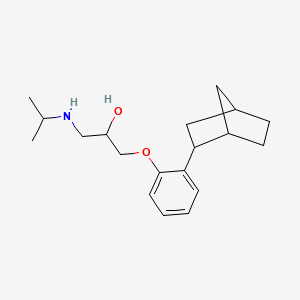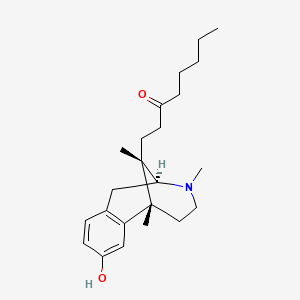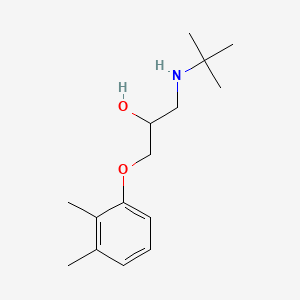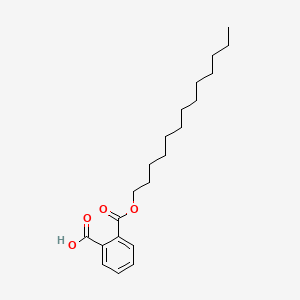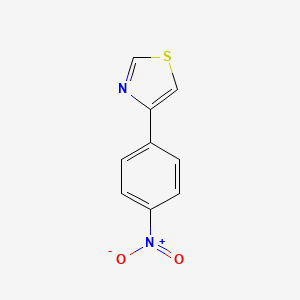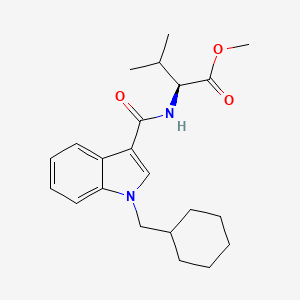
Mmb-chmica
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl N-[(1-cyclohexylmethyl)-1H-indol-3-yl]carbonyl-L-valinate, commonly known as Mmb-chmica, is a synthetic cannabinoid. It is a designer drug that mimics the effects of naturally occurring cannabinoids found in cannabis. This compound is known for its potent psychoactive properties and has been identified in various drug seizures .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Mmb-chmica involves several steps. The starting material is typically indole, which undergoes a series of chemical reactions to form the final product. The key steps include:
Cyclohexylmethylation: Indole is reacted with cyclohexylmethyl chloride in the presence of a base to form 1-(cyclohexylmethyl)-1H-indole.
Carbonylation: The intermediate is then reacted with phosgene to introduce the carbonyl group, forming 1-(cyclohexylmethyl)-1H-indole-3-carbonyl chloride.
Valination: The final step involves reacting the carbonyl chloride with L-valine methyl ester to form this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are typically carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
Mmb-chmica undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form hydroxylated metabolites.
Reduction: Reduction reactions can convert the carbonyl group to a hydroxyl group.
Substitution: Substitution reactions can occur at the indole ring or the cyclohexylmethyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Halogenating agents like bromine or chlorine can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions include hydroxylated and halogenated derivatives of this compound. These derivatives can have different pharmacological properties compared to the parent compound .
Wissenschaftliche Forschungsanwendungen
Mmb-chmica has several scientific research applications:
Wirkmechanismus
Mmb-chmica exerts its effects by binding to cannabinoid receptors (CB1 and CB2) in the brain and peripheral tissues. This binding activates the receptors, leading to a cascade of intracellular signaling pathways that result in the psychoactive effects associated with cannabinoids. The molecular targets include G-protein coupled receptors, which modulate neurotransmitter release and neuronal excitability .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
AMB-CHMICA: Structurally similar to Mmb-chmica, with slight variations in the chemical structure.
MDMB-CHMICA: Another synthetic cannabinoid with similar pharmacological properties.
AMB-FUBINACA: Shares structural similarities with this compound but has different metabolic and pharmacokinetic profiles.
Uniqueness
This compound is unique due to its specific chemical structure, which imparts distinct pharmacological properties. It has a high affinity for cannabinoid receptors, making it more potent than some other synthetic cannabinoids. Additionally, its metabolic profile differs from similar compounds, leading to unique metabolites that can be used as biomarkers in forensic analysis .
Eigenschaften
CAS-Nummer |
1971007-94-9 |
|---|---|
Molekularformel |
C22H30N2O3 |
Molekulargewicht |
370.5 g/mol |
IUPAC-Name |
methyl (2S)-2-[[1-(cyclohexylmethyl)indole-3-carbonyl]amino]-3-methylbutanoate |
InChI |
InChI=1S/C22H30N2O3/c1-15(2)20(22(26)27-3)23-21(25)18-14-24(13-16-9-5-4-6-10-16)19-12-8-7-11-17(18)19/h7-8,11-12,14-16,20H,4-6,9-10,13H2,1-3H3,(H,23,25)/t20-/m0/s1 |
InChI-Schlüssel |
ROWZIXRLVUOMCJ-FQEVSTJZSA-N |
Isomerische SMILES |
CC(C)[C@@H](C(=O)OC)NC(=O)C1=CN(C2=CC=CC=C21)CC3CCCCC3 |
Kanonische SMILES |
CC(C)C(C(=O)OC)NC(=O)C1=CN(C2=CC=CC=C21)CC3CCCCC3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(1S,11S,12R,13S,15R,16R,19S)-8,19-dimethyl-14,17-dioxahexacyclo[13.3.1.01,11.04,10.09,13.012,16]nonadeca-4,7,9-triene-6,18-dione](/img/structure/B8270094.png)
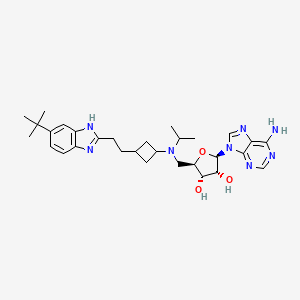
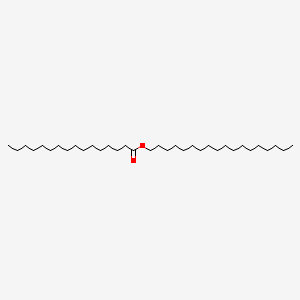

![2,2'-[[(4-Methyl-1H-benzotriazol-1-YL)methyl]imino]bisethanol](/img/structure/B8270116.png)
